molecular formula C13H18N2O3 B5757167 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide

2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide

Cat. No. B5757167
M. Wt: 250.29 g/mol
InChI Key: GOVZVCOVXGIUGV-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide is a chemical compound that belongs to the family of amides. It is also known by its chemical name, N-(2-methyl-3-nitrophenyl)-2-ethylbutanamide. This compound has been widely used in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide involves its interaction with voltage-gated sodium channels. This compound binds to the channel's pore-forming alpha subunit and alters its gating properties, resulting in a decrease in the channel's ability to conduct sodium ions. This, in turn, affects the ability of neurons to generate and propagate action potentials, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide depend on its concentration and the specific ion channel subtype it interacts with. At low concentrations, this compound can selectively inhibit certain sodium channel subtypes, leading to a reduction in neuronal excitability and pain perception. At higher concentrations, however, it can also affect other ion channels and lead to more widespread effects on neuronal function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide in lab experiments is its ability to selectively target specific sodium channel subtypes. This allows researchers to investigate the function of these channels in a more precise manner. However, one limitation is that this compound can also affect other ion channels and lead to off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide. One area of interest is the development of more selective and potent sodium channel inhibitors that can be used as potential analgesics. Another direction is the investigation of the role of sodium channels in neurological disorders, such as epilepsy and multiple sclerosis, and the potential use of sodium channel inhibitors as therapeutic agents. Additionally, the effects of this compound on other ion channels and neuronal processes, such as synaptic transmission and plasticity, warrant further investigation.

Synthesis Methods

The synthesis of 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide involves the reaction between 2-methyl-3-nitroaniline and 2-ethylbutanoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is obtained by filtration and recrystallization.

Scientific Research Applications

2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide has been used in scientific research to study the function of ion channels in the nervous system. Specifically, it has been used to investigate the properties of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This compound has also been used to study the effects of drugs and toxins on ion channels, as well as the mechanisms underlying pain perception.

properties

IUPAC Name

2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-8-12(9(11)3)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVZVCOVXGIUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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